{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone
Overview
Description
1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structure, which includes multiple nitro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Cyclization: Formation of the biimidazole ring.
The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for Friedel-Crafts acylation .
Chemical Reactions Analysis
1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like zinc dust and ammonium chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the nitro groups.
Common reagents include nitric acid for nitration and zinc dust for reduction. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Materials Science: Used in the development of new materials with specific properties, such as high thermal stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole involves interactions with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds include other nitro and trifluoromethyl-substituted aromatic compounds. Compared to these, 1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole is unique due to its biimidazole structure, which provides additional stability and reactivity .
Similar compounds include:
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(4-methylphenyl)-[3-[2-nitro-4-(trifluoromethyl)phenyl]-2-[1-[2-nitro-4-(trifluoromethyl)phenyl]imidazol-2-yl]-2H-imidazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F6N6O5/c1-16-2-4-17(5-3-16)26(41)38-13-12-37(21-9-7-19(28(32,33)34)15-23(21)40(44)45)25(38)24-35-10-11-36(24)20-8-6-18(27(29,30)31)14-22(20)39(42)43/h2-15,25H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICIONDLZDRBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CN(C2C3=NC=CN3C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F6N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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